molecular formula C12H22O4 B8714889 Monooctyl succinate

Monooctyl succinate

Cat. No.: B8714889
M. Wt: 230.30 g/mol
InChI Key: CKNYEUXAXWTAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monooctyl succinate, also known as butanedioic acid 1-octyl ester, is a monoester derived from succinic acid. It is a colorless liquid with low toxicity and low volatility. This compound is primarily used as a surfactant and a potential fragrance releaser .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monooctyl succinate can be synthesized through esterification of succinic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Monooctyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Scientific Research

Monooctyl succinate has a wide array of applications across different fields of research, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

  • Surfactant in Chemical Reactions : this compound is utilized as a surfactant to reduce surface tension in chemical reactions, enhancing the mixing of reactants and improving reaction rates. This property is particularly beneficial in organic synthesis and formulation chemistry.

Biology

  • Biological Studies : Its surfactant characteristics make this compound valuable in biological research, especially in studies involving membrane proteins. It aids in solubilizing membrane proteins for purification and functional analysis, maintaining their native state during experiments .

Medicine

  • Drug Delivery Systems : Research has indicated that this compound may serve as an effective drug delivery agent. Its ability to encapsulate hydrophobic drugs enhances their bioavailability and therapeutic efficacy. Studies have explored its potential to improve the delivery of anticancer agents, thereby increasing their effectiveness against tumors.

Industrial Applications

  • Plasticizers and Emulsifiers : this compound is employed in the production of plastics as a plasticizer, enhancing flexibility and durability. Additionally, it functions as an emulsifier in various formulations, including coatings and adhesives .
  • Lubricants : The compound's lubricating properties make it suitable for use in industrial lubricants, providing improved performance under extreme conditions.

Case Study 1: Drug Delivery Enhancement

A study conducted by researchers at McGill University evaluated various diesters, including this compound, for their effectiveness as plasticizers and their biodegradation rates. The findings indicated that this compound significantly improved the solubility of certain hydrophobic drugs when used in drug formulations, demonstrating its potential as a drug delivery enhancer .

Case Study 2: Membrane Protein Purification

In biological research focusing on voltage-dependent anion-selective channels (VDAC), this compound was utilized to solubilize membrane proteins from yeast mitochondria without disrupting their functional integrity. This method allowed for efficient purification while preserving the protein's native conformation, which is crucial for subsequent functional assays .

Comparative Data Table

Application AreaSpecific UseBenefits
ChemistrySurfactantEnhances mixing and reaction rates
BiologyMembrane Protein SolubilizationMaintains native protein structure
MedicineDrug DeliveryIncreases bioavailability of hydrophobic drugs
IndustryPlasticizers/EmulsifiersImproves flexibility and stability of products

Mechanism of Action

The mechanism of action of monooctyl succinate is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is utilized in various applications, including emulsification and lubrication .

Comparison with Similar Compounds

Similar Compounds

  • Monodecyl succinate
  • Monododecyl succinate
  • Monohexyl succinate

Comparison

Monooctyl succinate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts .

Biological Activity

Monooctyl succinate (MOS) is an ester derived from succinic acid and octanol, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of MOS, including its biochemical mechanisms, effects on insulin secretion, and relevant case studies.

This compound is characterized by its structure as a monoester of succinic acid with octanol. Its molecular formula can be represented as C12_{12}H22_{22}O4_4, indicating the presence of two carbonyl groups and an octyl chain that contributes to its hydrophobic properties. This structure plays a crucial role in its interaction with biological systems.

Biochemical Mechanisms

Research has shown that esters of succinic acid, including MOS, can stimulate insulin secretion from pancreatic beta-cells. A study indicated that monomethyl succinate (MMSucc), closely related to MOS, induced a rapid and sustained increase in inositol phosphate levels in isolated rat islets, suggesting a significant role in phosphoinositide hydrolysis .

The mechanism involves:

  • Calcium Influx : The insulin secretory response to MMSucc was dependent on extracellular calcium movement into the beta-cell. This was confirmed by the use of calcium channel blockers which abolished the insulin release effect .
  • Protein Kinase Activation : The activation of protein kinase-C was implicated in the acute insulin secretory effect of MMSucc, highlighting the importance of intracellular signaling pathways .

Effects on Insulin Secretion

This compound has been studied for its insulinotropic effects. In experiments with perifused islets, MOS demonstrated a biphasic pattern of insulin release when combined with glucose. This indicates its potential as a modulator of glucose metabolism, enhancing insulin secretion in response to glucose levels .

Table 1: Summary of Biological Activity Findings

Study Biological Activity Mechanism Outcome
Insulin secretionCalcium influx; Protein kinase-C activationIncreased insulin release in response to glucose
Absorption dynamicsHydrolysis into monoesters and free alcoholsEnhanced absorption in intestinal regions
Mitochondrial functionATP synthesis; Oxidative phosphorylationImproved mitochondrial activity

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

4-octoxy-4-oxobutanoic acid

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)

InChI Key

CKNYEUXAXWTAPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 4.1 g (31.5 mmol) of 1-octanol, 100 mg of tin(II) 2-ethylhexanoate and 3.0 g (30 mmol) of succinate anhydride was stirred under nitrogen at 140° C. for 2 hours. The mixture was cooled to room temperature and, the crude product was purified by column chromatography on silica gel (40% ethyl acetate in hexane) to provide 3.134 g of succinic acid mono-(1-octyl) ester (45.36%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
succinate anhydride
Quantity
3 g
Type
reactant
Reaction Step One

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